
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine can be compared with other chiral amines and benzyl-substituted pyrrolidines.
- Examples include (S)-1-(2,4-Dichlorophenyl)pyrrolidin-3-amine and (S)-1-(2,4-Dichlorobenzyl)piperidin-3-amine.
Uniqueness
- The presence of the 2,4-dichlorobenzyl group imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
- The chiral nature of the compound allows for enantioselective interactions, which can be crucial in medicinal chemistry for developing enantiomerically pure drugs.
Propriétés
Formule moléculaire |
C11H14Cl2N2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
(3S)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2/t10-/m0/s1 |
Clé InChI |
MXZDRUXYWNYELO-JTQLQIEISA-N |
SMILES isomérique |
C1CN(C[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
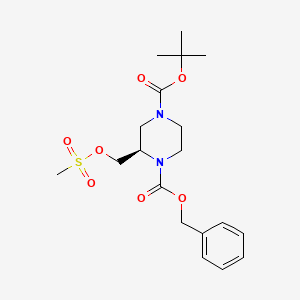
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
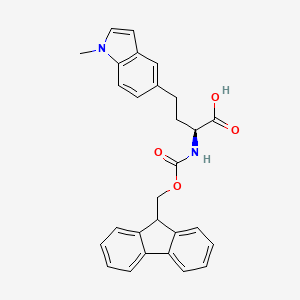
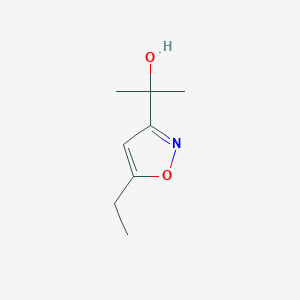
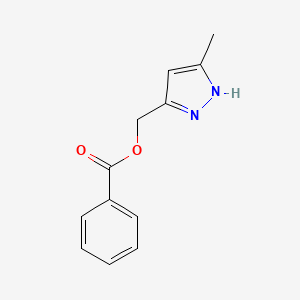


![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
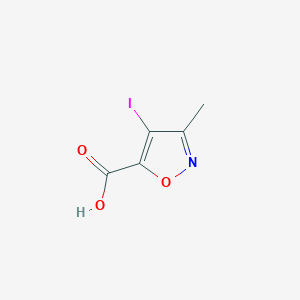

![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)
